Unveiling the Chemical Landscape of Secretin (5-27) (porcine): A Technical Guide
Unveiling the Chemical Landscape of Secretin (5-27) (porcine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of Secretin (5-27) (porcine). This 23-amino acid peptide fragment, derived from porcine secretin, serves as a valuable tool in gastroenterological research and drug development. This document offers detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a laboratory setting.
Core Chemical Properties
Secretin (5-27) (porcine) is a C-terminally amidated polypeptide with a specific amino acid sequence that dictates its structure and function. Its key chemical identifiers and physicochemical properties are summarized in the tables below.
| Property | Value | Reference |
| Amino Acid Sequence | Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 | [1][2][3] |
| One-Letter Sequence | TFTSELSRLRDSARLQRLLQGLV-NH2 | [2] |
| Molecular Formula | C115H200N38O34 | [2][4][5] |
| Molecular Weight | 2659.09 g/mol | [2][4] |
| Appearance | White to off-white solid | [4] |
| Purity (HPLC) | >98% | [4][5] |
| CAS Registry Number | 19665-15-7 | [2][4] |
| Storage Conditions | -20 ± 5 °C | [2] |
Synthesis and Purification: A Methodological Overview
The synthesis of Secretin (5-27) (porcine) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS)
This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol:
-
Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Valine) is coupled to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the activation of the carboxyl group of the incoming amino acid using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA).
-
Fmoc Deprotection: The temporary N-terminal protecting group (Fmoc) is removed after each coupling step using a solution of piperidine (B6355638) in DMF to allow for the addition of the next amino acid.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions.
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, followed by centrifugation and washing to remove residual scavengers and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide is purified to a high degree of homogeneity using RP-HPLC.
Experimental Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Mobile Phase B concentration is applied to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: The peptide is detected by monitoring its absorbance at 214 nm and 280 nm.
-
Fraction Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.
Characterization
The identity and purity of the synthesized peptide are confirmed using mass spectrometry and amino acid analysis.
| Analytical Method | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and confirm the correct stoichiometry of the peptide. |
Biological Activity and Mechanism of Action
Secretin (5-27) (porcine) is a biologically active fragment of secretin. While the full-length secretin is a potent stimulator of pancreatic bicarbonate secretion, the (5-27) fragment has been shown to be a weak partial agonist or antagonist at the secretin receptor, depending on the experimental system.[6] Its primary mechanism of action involves interaction with the secretin receptor, a G-protein coupled receptor (GPCR).
Signaling Pathway
Binding of secretin agonists to the secretin receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), which acts as a second messenger to initiate downstream cellular responses, such as the activation of protein kinase A (PKA).
Figure 1. Simplified Secretin Signaling Pathway.
Experimental Protocols for Biological Assays
Secretin Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of Secretin (5-27) (porcine) for the secretin receptor.
Experimental Protocol:
-
Receptor Preparation: Membranes are prepared from a cell line stably expressing the secretin receptor.
-
Radioligand: A radiolabeled secretin analog (e.g., [125I]-Secretin) is used.
-
Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the absence or presence of increasing concentrations of unlabeled Secretin (5-27) (porcine).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of Secretin (5-27) (porcine) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the ability of Secretin (5-27) (porcine) to stimulate or inhibit the production of intracellular cAMP.
Experimental Protocol:
-
Cell Culture: A suitable cell line expressing the secretin receptor is cultured in appropriate media.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with varying concentrations of Secretin (5-27) (porcine) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of Secretin (5-27) (porcine).
Figure 2. General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. polypeptide.com [polypeptide.com]
- 5. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
